MS023

Catalog No.
S003608
CAS No.
1831110-54-3
M.F
C17H25N3O
M. Wt
287.4
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MS023

CAS Number

1831110-54-3

Product Name

MS023

IUPAC Name

N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine

Molecular Formula

C17H25N3O

Molecular Weight

287.4

InChI

InChI=1S/C17H25N3O/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3

InChI Key

FMTVWAGUJRUAKE-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN

Synonyms

N1-((4-(4-isopropoxyphenyl)-1H-pyrrol-3-yl)methyl)-N1-methylethane-1,2-diamine

Description

MS023 is an inhibitor of type I protein arginine methyltransferases (PRMTs; IC50s = 30, 119, 83, 4, and 5 nM for PRMT1, -3, -4, -6, and -8, respectively). It is selective for these type I PRMTs over PRMT5, -7, and -9, as well as a panel of 25 protein lysine methyltransferases (PKMTs) and DNA methyltransferases (DNMTs) when used at a concentration of 10 µM. It inhibits the methylation of histone 4 at arginine 3 (H4R3) in MCF-7 breast cancer cells (IC50 = 9 nM) and H3R2 in HEK293 cells (IC50 = 56 nM). MS023 (20 µM) also inhibits the methylation of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) nucleocapsid protein and the replication of SARS-CoV-2 in Vero E6 cells. It reduces tumor growth in a Huh7 mouse xenograft model when administered at a dose of 160 mg/kg.
MS023 is a potent, selective, and cell-active inhibitor of human type I PRMTs with IC50 of 4-119 nM. IC50 value: 4-119 nMTarget: type I PRMTsin vitro: MS023 potently inhibits PRMT1 (IC50 = 30 ± 9 nM), PRMT3 (IC50 = 119 ± 14 nM), PRMT4 (IC50 = 83 ± 10 nM), PRMT6 (IC50 = 4 ± 0.5 nM), and PRMT8 (IC50 = 5 ± 0.1 nM). Importantly, MS023 does not inhibit any type II PRMTs (PRMT5 and 9) and type III PRMT (PRMT7) at concentrations up to 10 μM. MS023 displays high potency for type I PRMTs including PRMT1, -3, -4, -6, and -8 but is completely inactive against type II and type III PRMTs, protein lysine methyltransferases and DNA methyltransferases. MS023 potently decreases cellular levels of histone arginine asymmetric dimethylation. It also reduces global levels of arginine asymmetric dimethylation and concurrently increased levels of arginine monomethylation and symmetric dimethylation in cells.

MS023 dihydrochloride is a small molecule specifically designed to inhibit the activity of type I protein arginine methyltransferases (PRMTs) []. These enzymes play a crucial role in various cellular processes, including protein function, signal transduction, and gene expression, by adding methyl groups to specific arginine residues on proteins [].

Mechanism of Action

MS023 acts as a potent and selective inhibitor of type I PRMTs, particularly PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 []. It achieves this by binding to the active site of these enzymes, thereby preventing them from transferring methyl groups to their target proteins. Studies have shown that MS023 exhibits high potency, with IC50 values (concentration required to inhibit 50% of enzyme activity) ranging from 8 nM to 119 nM for different type I PRMTs []. Additionally, MS023 exhibits minimal off-target effects, meaning it does not significantly affect the activity of other types of enzymes or proteins, making it a valuable tool for studying the specific role of type I PRMTs in various cellular processes [].

Applications in Scientific Research

MS023 has emerged as a valuable tool for researchers studying various aspects of cellular biology, including:

  • Understanding the role of PRMTs in gene expression and regulation: Researchers can use MS023 to investigate how PRMTs modify the function of proteins involved in gene expression and explore the potential therapeutic implications of targeting PRMTs in diseases associated with dysregulated gene expression [].
  • Investigating the role of PRMTs in cancer development and progression: Studies have shown that PRMTs play a role in various aspects of cancer, including cell proliferation, migration, and survival []. MS023 can be used to study the specific contribution of different type I PRMTs to cancer development and identify potential therapeutic targets.
  • Exploring the role of PRMTs in neurodegenerative diseases: PRMTs have also been implicated in the development and progression of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease []. MS023 can be used to investigate the role of PRMTs in these diseases and identify potential therapeutic strategies.

MS023 is a potent and selective inhibitor of type I protein arginine methyltransferases, specifically targeting enzymes such as PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8. These enzymes are crucial for the methylation of arginine residues on proteins, which plays a significant role in various biological processes, including gene expression regulation and signal transduction. The compound has a reported potency (IC50) in the nanomolar range, demonstrating its effectiveness in inhibiting these methyltransferases in vitro .

MS023 functions as a non-competitive inhibitor of Type I PRMTs []. This means it binds to a site on the enzyme different from the substrate binding pocket. This binding interferes with the enzyme's ability to transfer a methyl group to arginine residues on proteins, thereby inhibiting PRMT activity [].

Studies have shown that MS023 disrupts PRMT activity in various cell lines, affecting cellular processes like growth and differentiation []. This allows researchers to investigate the role of PRMTs in these processes.

For instance, a study investigating the effect of MS023 on triple-negative breast cancer cells observed that the compound triggered an antiviral response in the cells []. This suggests a potential link between PRMT activity and the immune system's response to cancer.

MS023 functions primarily through noncompetitive inhibition of its target enzymes. It binds to the substrate binding site of the protein arginine methyltransferases, thereby preventing the transfer of methyl groups to arginine residues. This inhibition results in decreased levels of asymmetric dimethylation of histone proteins, specifically H4R3 and H3R2, which are critical for chromatin structure and function . The compound shows selectivity against type II and type III PRMTs as well as other methyltransferases, making it a valuable tool for studying the biological roles of type I PRMTs .

In cellular models, MS023 has been shown to effectively reduce asymmetric dimethylation levels while increasing symmetric dimethylation and monomethylation levels of arginine residues. This alteration in methylation patterns can influence various cellular processes, including cell proliferation and differentiation. Notably, MS023 does not significantly affect cell viability at concentrations up to 10 µM in most tested cell lines, except for HEK293 cells where some cytotoxic effects were observed .

The synthesis of MS023 involves several organic chemistry techniques. The compound is derived from a pyrrole scaffold modified with an isopropoxyphenyl group. Detailed synthetic routes typically involve multi-step reactions including amination and coupling reactions to achieve the desired molecular structure. Specific synthetic protocols are proprietary but generally follow established methodologies for constructing complex organic molecules .

MS023 is primarily utilized as a chemical probe for research into the biological functions of protein arginine methyltransferases. Its applications include:

  • Cancer Research: Investigating the role of PRMTs in tumorigenesis and cancer progression.
  • Epigenetics: Studying how arginine methylation affects gene expression and chromatin dynamics.
  • Drug Development: Serving as a lead compound for developing selective inhibitors targeting PRMTs for therapeutic purposes .

Interaction studies have confirmed that MS023 binds effectively to its target proteins through various biochemical assays. These studies typically involve techniques such as isothermal titration calorimetry (ITC) and differential scanning fluorimetry (DSF), which help elucidate binding affinities and thermodynamic parameters associated with the interaction between MS023 and its targets . Additionally, recent studies have raised caution regarding potential adverse effects at higher concentrations, indicating the need for careful dose management during experimental applications .

Several compounds exhibit structural or functional similarities to MS023, particularly within the class of protein arginine methyltransferase inhibitors:

Compound NameTarget EnzymesPotency (IC50)Unique Features
MS094Type I PRMTsInactiveNegative control for MS023
EPZ020411PRMT620 nMSelective for PRMT6
GSK3326595PRMT310 nMSelective inhibitor with distinct mechanism
CARM1 InhibitorCARM1VariesTargets co-activator-associated arginine methyltransferase 1 specifically

MS023 stands out due to its broad-spectrum inhibition across multiple type I PRMTs while maintaining selectivity against other classes of methyltransferases. This unique profile makes it particularly useful for dissecting the roles of different PRMTs in cellular contexts .

XLogP3

2

Appearance

Solid powder

Wikipedia

MS023

Dates

Modify: 2023-08-15
[1]. Eram MS, et al. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases. ACS Chem Biol. 2016 Mar 18;11(3):772-81.

Explore Compound Types